

A Comprehensive Technical Guide to 1-Cyclobutylethanol for Advanced Research and Development

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Compound of Interest

Compound Name: 1-Cyclobutylethanol

Cat. No.: B024324

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Introduction

1-Cyclobutylethanol is a secondary alcohol featuring a cyclobutane ring, a structural motif of increasing importance in the field of medicinal chemistry. While a seemingly simple molecule, its unique stereoelectronic properties and reactivity profile make it a valuable building block for complex molecular architectures. The inherent ring strain of the cyclobutane moiety imparts distinct chemical characteristics that can be strategically exploited in synthesis and drug design.

This guide provides an in-depth examination of **1-cyclobutylethanol**, intended for researchers, chemists, and drug development professionals. We will move beyond fundamental identifiers to explore its synthesis, characteristic reactivity, spectroscopic signature, and applications, with a particular focus on its role as a precursor in the development of novel therapeutics. The insights provided herein are grounded in established chemical principles and supported by authoritative data to ensure scientific integrity and practical utility.

Core Physicochemical and Spectroscopic Identity

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental design. **1-Cyclobutylethanol** is a colorless to light yellow liquid under standard conditions.^[1] Its core identifiers and physical properties are summarized below.

Key Properties and Identifiers

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ O	[2][3]
Molecular Weight	100.16 g/mol	[4][5]
Exact Mass	100.1589 Da	[2][3]
IUPAC Name	1-cyclobutylethanol	[4]
Synonyms	α -Methylcyclobutanemethanol, 1-Hydroxyethylcyclobutane	[1][4]
CAS Registry Number	7515-29-9; 38401-41-1	[1][2][4]
Boiling Point	144 °C (at 752 Torr)	[1]
Density	0.9075 g/cm ³ (at 10 °C)	[1]
pKa (Predicted)	15.33 \pm 0.20	[1]

Spectroscopic Signature

Confirmation of structure is paramount. The spectroscopic data for **1-cyclobutylethanol** are distinctive.

- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional group. A prominent, broad absorption is expected in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. Strong absorptions in the 2850-3000 cm⁻¹ range correspond to C-H stretching of the alkyl and cyclobutyl groups. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for this compound.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum would be expected to show a complex multiplet for the cyclobutyl ring protons, a quartet for the methine proton adjacent to the hydroxyl group, and a doublet for the methyl group protons. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the hydroxyl-bearing methine carbon, and the carbons of the cyclobutane ring, providing unambiguous confirmation of the carbon skeleton.

Synthesis Protocol and Mechanistic Rationale

1-Cyclobutylethanol is readily synthesized via the reduction of its corresponding ketone, cyclobutyl methyl ketone.^[6] This transformation is a cornerstone of organic synthesis, and the choice of reducing agent is critical for achieving high yield and purity.

Experimental Protocol: Reduction of Cyclobutyl Methyl Ketone

This protocol describes a standard laboratory procedure for the synthesis of **1-cyclobutylethanol**.

Materials:

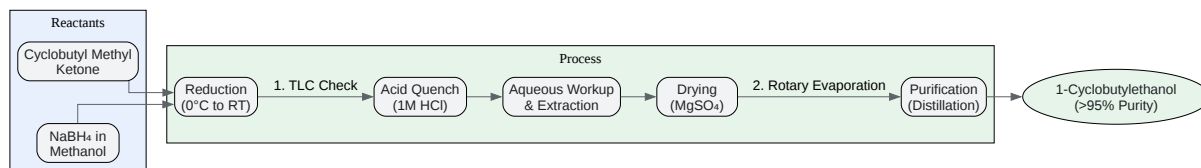
- Cyclobutyl methyl ketone
- Sodium borohydride (NaBH_4)
- Methanol (or Ethanol)
- Diethyl ether (or Ethyl Acetate)
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (Saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclobutyl methyl ketone in methanol at $0\text{ }^\circ\text{C}$ (ice bath).

- Reduction: Add sodium borohydride (NaBH_4) portion-wise to the stirred solution. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.
 - Expertise Note: NaBH_4 is chosen for its excellent selectivity for reducing ketones in the presence of less reactive functional groups and its relative safety and ease of handling compared to stronger reducing agents like LiAlH_4 . Methanol serves as a protic solvent that also participates in the mechanism.
- Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
- Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0 °C to neutralize excess NaBH_4 and decompose borate esters.
- Workup & Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO_3 solution and brine.
 - Trustworthiness Note: The aqueous washes are critical for removing inorganic byproducts and ensuring the purity of the final product. The bicarb wash neutralizes any residual acid.
- Drying and Isolation: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent using a rotary evaporator to yield the crude **1-cyclobutylethanol**.
- Purification: Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography if necessary.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **1-cyclobutylethanol**.

Chemical Reactivity: Acid-Catalyzed Dehydration and Ring Expansion

The most mechanistically insightful reaction of **1-cyclobutylethanol** is its acid-catalyzed dehydration.^{[7][8][9]} This reaction does not merely yield the expected alkene but proceeds through a fascinating ring-expansion mechanism, driven by the thermodynamic imperative to relieve the inherent strain of the four-membered cyclobutane ring.

Heating **1-cyclobutylethanol** with a strong acid catalyst (e.g., H₂SO₄) leads to the formation of methylcyclopentene as a major product.^{[10][11]}

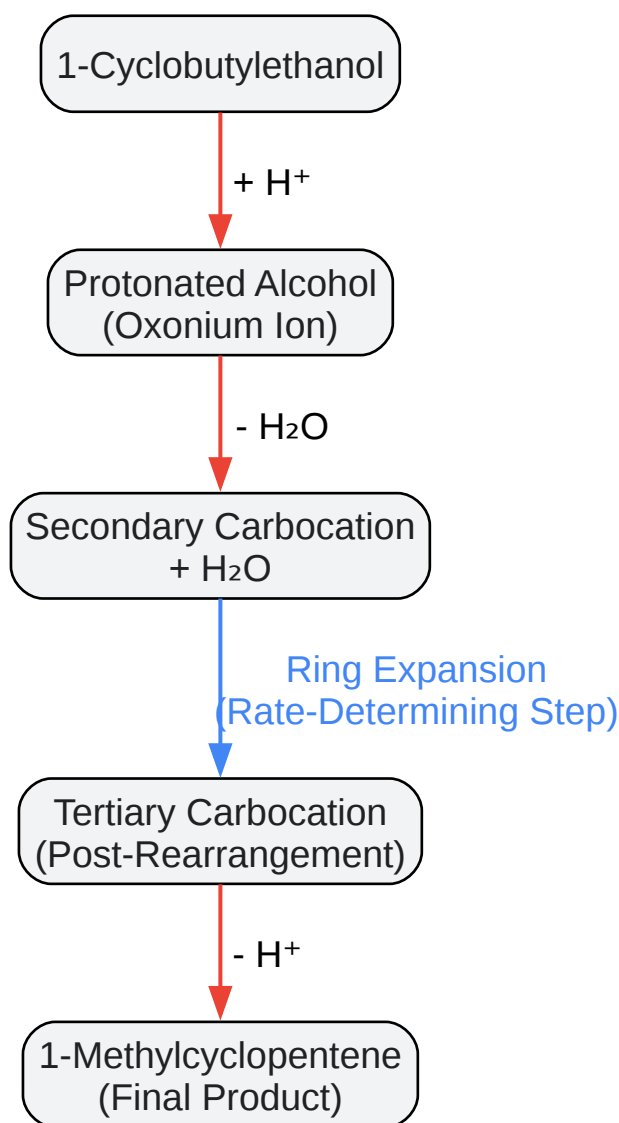
Causality of the Reaction:

- **Protonation:** The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (H₂O).
- **Carbocation Formation:** Loss of water generates a secondary carbocation on the carbon adjacent to the cyclobutane ring.
- **Ring Expansion:** This is the key step. A C-C bond from the cyclobutane ring migrates to the carbocation center. This rearranges the strained four-membered ring into a more stable five-

membered ring, simultaneously transforming the secondary carbocation into a more stable tertiary carbocation. This process is highly favorable due to the significant release of ring strain energy.

- Deprotonation: A base (e.g., water or HSO_4^-) removes a proton from a carbon adjacent to the new carbocation center, forming the stable alkene product, 1-methylcyclopentene.

Reaction Mechanism Diagram



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Caption: Mechanism of acid-catalyzed dehydration and ring expansion.

Applications in Drug Discovery and Development

The utility of **1-cyclobutylethanol** extends into the pharmaceutical sciences, where it serves as a key intermediate.^[6] The cyclobutane motif is increasingly incorporated into drug candidates to confer advantageous properties.^[12]

Key Applications:

- **DHODH Inhibitors:** **1-Cyclobutylethanol** is a documented precursor for the synthesis of 2,4,5-trisubstituted 1,2,4-triazolone compounds. These molecules act as inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.^[6] By inhibiting DHODH, these compounds can arrest cell proliferation, making them attractive therapeutic candidates for cancers and various inflammatory or autoimmune diseases.^[6]
- **GPR43 Modulators:** The molecule has also been used in the development of modulators for G protein-coupled receptor 43 (GPR43). Modulating this receptor has therapeutic potential for treating metabolic disorders such as obesity and diabetes.^[6]
- **Strategic Use of the Cyclobutyl Moiety:** Beyond its role as a direct precursor, the cyclobutane unit itself is a "privileged scaffold" in medicinal chemistry.^[13] Its rigid, three-dimensional structure provides conformational constraint, which can lock a drug molecule into its bioactive conformation, enhancing potency and selectivity. Furthermore, it can serve as a metabolically stable bioisostere for other groups, like gem-dimethyl groups or larger rings, improving the pharmacokinetic profile of a drug candidate.^[12]

Safety and Handling

As with any chemical reagent, proper handling of **1-cyclobutylethanol** is essential.

- **GHS Hazard Classification:** The compound is classified as a flammable liquid and vapor (H226). It is also known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^{[4][14]}
- **Handling Recommendations:** Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is

mandatory. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

1-Cyclobutylethanol is more than a simple entry in a chemical catalog. It is a molecule with a rich chemical personality, defined by the strained cyclobutane ring it carries. Its straightforward synthesis, predictable spectroscopic features, and fascinating rearrangement chemistry make it an excellent subject for both academic study and practical application. For drug development professionals, its utility as a synthetic building block for high-value therapeutic targets underscores the growing importance of strained ring systems in modern medicinal chemistry. A thorough understanding of its properties and reactivity, as detailed in this guide, empowers researchers to fully leverage its potential in their scientific endeavors.

References

- National Institute of Standards and Technology. (n.d.). **1-Cyclobutylethanol**. NIST Chemistry WebBook. [Link]
- National Institute of Standards and Technology. (n.d.). **1-Cyclobutylethanol**.
- PubChem. (n.d.). 1-Cyclobutylethan-1-ol.
- Cheméo. (n.d.). Chemical Properties of **1-Cyclobutylethanol** (CAS 38401-41-1). [Link]
- Chegg. (2018, October 31). Solved: Consider the reaction of **1-cyclobutylethanol**. [Link]
- Chegg. (2020, July 5). Solved: Consider the reaction of **1-cyclobutylethanol** (1-hydroxyethylcyclobutane)
- Chegg. (2020, December 2). Solved: Consider the reaction of **1-cyclobutylethanol**. [Link]
- Transtutors. (2016, September 1). Solved: Consider the reaction of **1-cyclobutylethanol**. [Link]
- Chegg. (2023, January 18). Solved: When **1-cyclobutylethanol** (shown below)
- PubChem. (n.d.). Cyclobutaneethanol.
- Wessjohann, L. A., et al. (2003).
- Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. *Current Medicinal Chemistry*. [Link]

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Sources

- 1. 1-CYCLOBUTYLETHANOL CAS#: 7515-29-9 [amp.chemicalbook.com]
- 2. 1-Cyclobutylethanol [webbook.nist.gov]
- 3. 1-Cyclobutylethanol [webbook.nist.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. 1-CYCLOBUTYLETHANOL | 7515-29-9 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Solved Consider the reaction of 1-cyclobutylethanol | Chegg.com [chegg.com]
- 8. Solved Consider the reaction of | Chegg.com [chegg.com]
- 9. chegg.com [chegg.com]
- 10. (Solved) - Consider the reaction of 1-cyclobutylethanol... (1 Answer) | Transtutors [transtutors.com]
- 11. Solved When 1-cyclobutylethanol (shown below) is treated | Chegg.com [chegg.com]
- 12. Cyclobutanes in Small-Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclobutaneethanol | C₆H₁₂O | CID 21441185 - PubChem [pubchem.ncbi.nlm.nih.gov]
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